4-Difluoromethoxy-3-fluorobenzotrifluoride
Description
4-Difluoromethoxy-3-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core (C₆H₄CF₃) substituted with a difluoromethoxy (-OCF₂H) group at the 4-position and a fluorine atom at the 3-position. Fluorinated aromatic derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and electron-withdrawing properties .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSIGYOCTYRTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-fluorobenzotrifluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzotrifluoride with difluoromethyl ether in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Difluoromethoxy-3-fluorobenzotrifluoride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorobenzoic acid, while reduction could produce difluoromethoxy-fluorobenzene.
Scientific Research Applications
4-Difluoromethoxy-3-fluorobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Difluoromethoxy-3-fluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- The fluorine atom at the 3-position in the target compound increases aromatic ring electronegativity, favoring nucleophilic attack at meta/para positions.
Functional Group Influence :
- Aldehyde-containing analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) are reactive in condensation and Grignard reactions, whereas the carboxylic acid group in 4-(difluoromethoxy)-3-fluorophenylacetic acid enables salt formation and pH-dependent solubility .
- The hydroxyl group in 3-Hydroxy-4-difluoromethoxybenzaldehyde enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to fluorine-substituted analogs .
Physico-Chemical Properties
- Lipophilicity : The benzotrifluoride core in the target compound likely increases lipophilicity (logP > 2), making it suitable for membrane penetration in agrochemicals. In contrast, the carboxylic acid group in the phenylacetic acid derivative reduces logP, favoring hydrophilic interactions .
- Boiling Points : Trifluoromethoxy-substituted compounds generally exhibit higher boiling points due to increased molecular weight and polarity compared to difluoromethoxy analogs .
Biological Activity
4-Difluoromethoxy-3-fluorobenzotrifluoride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its metabolic pathways, defluorination processes, and implications for microbial degradation.
4-Difluoromethoxy-3-fluorobenzotrifluoride is characterized by the presence of multiple fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The fluorinated structure often enhances lipophilicity and metabolic stability, making it an important candidate in drug design and environmental studies.
Metabolism and Defluorination
The biological transformation of fluorinated compounds, including 4-difluoromethoxy-3-fluorobenzotrifluoride, has been studied extensively using microbial systems such as Pseudomonas putida. This bacterium has shown significant capabilities in defluorinating various fluorinated aromatic compounds. In a study involving a library of 63 fluorinated compounds, Pseudomonas putida was found to effectively defluorinate 4-fluorobenzotrifluoride, indicating a latent microbial propensity to metabolize trifluoromethylphenyl groups .
Table 1: Defluorination Efficiency of Selected Fluorinated Compounds by Pseudomonas putida
| Compound | Defluorination Rate (%) |
|---|---|
| 4-Fluorobenzotrifluoride | High |
| 4-Difluoromethoxy-3-fluorobenzotrifluoride | Moderate |
| 1,2,4-Trifluorobenzene | Significant |
| 6-Fluoroindole | Low |
The mechanism of defluorination involves the action of enzymes such as toluene dioxygenase, which catalyzes oxidative reactions leading to the cleavage of carbon-fluorine bonds. This enzymatic activity is crucial for the biodegradation of fluorinated compounds in environmental contexts. The preferential binding of these compounds to the enzyme suggests that structural features such as the trifluoromethyl group enhance metabolic recognition and transformation .
Study on Fluorescent Assays
A recent study utilized a fluorescent assay to monitor the induction of the tod operon in Pseudomonas putida when exposed to various fluorinated compounds. The results indicated that 4-difluoromethoxy-3-fluorobenzotrifluoride induced significant enzyme activity compared to non-fluorinated substrates. This finding illustrates the compound's potential role in bioremediation processes where microbial metabolism can be harnessed to degrade harmful pollutants .
Implications for Environmental Science
The ability of Pseudomonas putida to metabolize fluorinated compounds like 4-difluoromethoxy-3-fluorobenzotrifluoride suggests potential applications in bioremediation strategies aimed at cleaning up environments contaminated with persistent organic pollutants. Understanding the metabolic pathways involved can lead to enhanced strategies for environmental management and pollution mitigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
